2-(4-fluorophenyl)-N-(furan-2-ylmethyl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

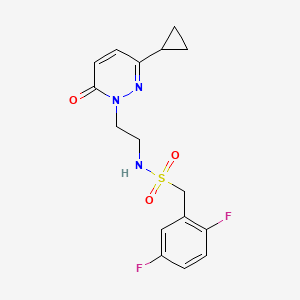

2-(4-Fluorophenyl)-N-(furan-2-ylmethyl)ethanamine, also known as 2-FPME, is an organic compound belonging to the class of heterocyclic amines. It is a colorless, crystalline solid that is soluble in water and has a melting point of 124-126 °C. 2-FPME is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. It has also been studied for its potential applications in the biomedical field, particularly in the area of drug design.

Aplicaciones Científicas De Investigación

Anticancer Activity

The compound has been studied for its potential as an anticancer agent . Derivatives of this compound, specifically thiazolopyrimidines, have been synthesized and evaluated for their anticancer activity . The presence of a hydrogen donor/acceptor domain, a hydrophobic aryl ring system, and an electron donor moiety on the thiazolopyrimidine ring are believed to influence the compound’s anticancer properties. Para-substituted derivatives have shown significant activity against cancer cell lines, indicating the compound’s potential in cancer therapy.

Drug Discovery

Due to its structural similarity with naturally occurring naphtho[2,3-b]furan-4,9-diones, which exhibit versatile biological activities, this compound is a valuable scaffold in drug discovery . Its derivatives can be used to expand the structural diversity of drug candidates, particularly in the development of new medications with antitumor and cytotoxic properties.

Green Chemistry

The compound’s derivatives can be synthesized using visible-light-mediated [3+2] cycloaddition reactions , which is an environmentally friendly approach. This method demonstrates excellent regioselectivity and functional group tolerance, making it a powerful tool in green chemistry for creating diverse molecular structures with potential pharmaceutical applications.

Biomass Conversion

In the context of renewable energy and environmental sustainability, derivatives of this compound could play a role in the electrocatalytic conversion of biomass-derived furan compounds . This process is crucial for transforming renewable biomass into value-added chemicals, and the compound’s derivatives may help improve the selectivity and efficiency of these conversions.

Structure-Activity Relationship (SAR) Studies

The compound is used in SAR studies to understand the relationship between the chemical structure of a molecule and its biological activity . This is fundamental in the design of new drugs, as it helps identify the structural features that contribute to the compound’s efficacy and potency.

Medicinal Chemistry

Lastly, the compound’s derivatives are significant in medicinal chemistry . They are part of a class of oxygen-containing heterocycles that act as major building blocks in a large class of medicinal compounds . These compounds exhibit a broad variety of biological and pharmaceutical activities, making them integral to the development of new therapies.

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-N-(furan-2-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO/c14-12-5-3-11(4-6-12)7-8-15-10-13-2-1-9-16-13/h1-6,9,15H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPONRFEWZKBCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNCCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-N-(furan-2-ylmethyl)ethanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2862792.png)

![8-bromo-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione](/img/structure/B2862794.png)

![[(3-Methoxyphenyl)methyl]urea](/img/structure/B2862795.png)

![(4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B2862800.png)

![2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid](/img/structure/B2862805.png)

![2-(1H-indol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2862806.png)

![1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one](/img/structure/B2862810.png)